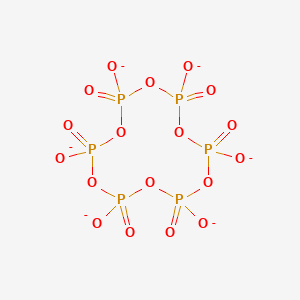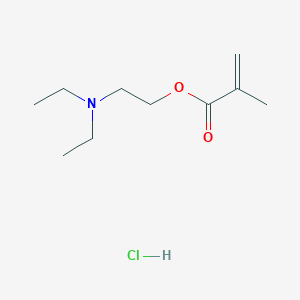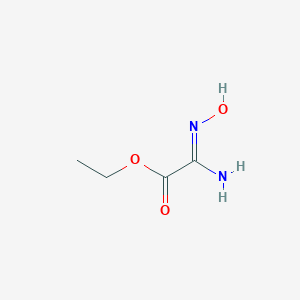
Oxyde de titane(II)
Vue d'ensemble
Description
Titanium(II) oxide is a titanium oxide containing approximately equal numbers of titanium and oxygen ions.
Applications De Recherche Scientifique
Dégradation photocatalytique et clivage
L'oxyde de titane(II) est fréquemment utilisé pour la dégradation photocatalytique des molécules organiques . Il est également utilisé dans le clivage de l'eau pour la production d'hydrogène . Cette application est cruciale dans l'élimination de divers contaminants organiques de l'air et de l'eau .
Cellules photovoltaïques
L'oxyde de titane(II) a gagné en importance dans le domaine des cellules photovoltaïques . Il est considéré comme une option viable pour la production d'énergie photoélectrochimique .
Dispositifs électrochromes
L'oxyde de titane(II) est utilisé dans les dispositifs électrochromes . Ces dispositifs modifient leurs propriétés optiques en réponse à une tension appliquée, ce qui les rend utiles dans une variété d'applications, y compris les fenêtres intelligentes et les écrans.
Stockage d'hydrogène
Une autre application de l'oxyde de titane(II) est le stockage d'hydrogène . Ceci est particulièrement important dans le contexte des énergies renouvelables, où des méthodes de stockage efficaces sont nécessaires.
Instruments de détection
L'oxyde de titane(II) est utilisé dans les instruments de détection . Ses propriétés uniques le rendent adapté à une variété de capteurs, y compris les capteurs de gaz et les biocapteurs.
Applications thermiques
L'oxyde de titane(II) présente des caractéristiques thermiques uniques et a donc gagné en importance comme candidat potentiel pour des applications de pointe telles que la récolte de combustible hydrogène propre, les panneaux solaires photoélectriques, la conversion photothermique, le traitement des gaz d'échappement des moteurs à combustion et des centrales électriques, et le stockage d'énergie thermique .
Sciences biomédicales
En raison de sa nature biocompatible et non toxique, l'oxyde de titane(II) est utilisé dans les sciences biomédicales, notamment en génie tissulaire osseux et en pharmacie <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0
Mécanisme D'action
Target of Action
Titanium(II) oxide (TiO), also known as titanium monoxide, primarily targets oxidation-reduction reactions . It is often used as a catalyst in various industrial processes, including the selective oxidation and ammoxidation reactions . These reactions are crucial for producing chemicals like acrylonitrile, which is essential in the manufacture of acrylic fibers.
Mode of Action
TiO interacts with its targets by facilitating the transfer of electrons in oxidation-reduction reactions. This interaction typically involves the formation of reactive oxygen species (ROS) , which can oxidize organic and inorganic substrates . The compound’s ability to create vacancies in its crystal structure allows for metal-metal bonding between adjacent titanium centers, enhancing its catalytic properties .
Biochemical Pathways
The primary biochemical pathways affected by TiO involve oxidative stress pathways . The generation of ROS can lead to the oxidation of cellular components, including lipids, proteins, and DNA. This oxidative stress can activate various signaling pathways, such as the Nrf2 pathway , which is responsible for the cellular response to oxidative damage .
Pharmacokinetics
Itsbioavailability is influenced by its particle size and surface area , which affect its reactivity and interaction with biological membranes .
Result of Action
At the molecular level, the action of TiO results in the oxidation of substrates and the formation of various oxidation products. At the cellular level, this can lead to cellular damage In industrial settings, this oxidative capability is harnessed for beneficial chemical transformations .
Action Environment
The efficacy and stability of TiO are influenced by environmental factors such as temperature, pH, and the presence of other chemicals . High temperatures can enhance its catalytic activity, while extreme pH levels can affect its stability and reactivity. Additionally, the presence of other reactive species can either enhance or inhibit its action depending on the specific chemical environment .
Safety and Hazards
Orientations Futures
Titanium(II) oxide shows strong bands in the optical spectra of cool (M-type) stars . In 2017, TiO was claimed to be detected in an exoplanet atmosphere for the first time; a result which is still debated in the literature . Additionally, evidence has been obtained for the presence of the diatomic molecule TiO in the interstellar medium .
Propriétés
IUPAC Name |
oxotitanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/O.Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIDPMRJRNCKJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Ti] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
TiO, OTi | |
| Record name | Titanium(II) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Titanium(II)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065253 | |
| Record name | Titanium oxide (TiO) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
63.866 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12035-95-9, 51745-87-0, 12065-65-5, 12137-20-1, 12035-94-8 | |
| Record name | Titanium oxide (Ti3O) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12035-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51745-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium oxide (Ti3O5) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12065-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium monoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12137-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium oxide (Ti2O) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12035-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium oxide (TiO) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012137201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium oxide (TiO) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Titanium oxide (TiO) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the molecular formula and weight of titanium monoxide?
A1: Titanium monoxide has the molecular formula TiO with a molecular weight of 63.87 g/mol.
Q2: How does the presence of vacancies affect the properties of titanium monoxide?
A2: Titanium monoxide is known for its high concentration of vacancies in both the titanium and oxygen sublattices. These vacancies significantly influence the compound's properties. For instance, the concentration of vacancies decreases under high pressure, affecting its compressibility. [] This high concentration of vacancies also affects the electronic structure and magnetic properties. [, ]
Q3: What spectroscopic techniques are used to study titanium monoxide?
A3: Several spectroscopic techniques are employed to study TiO. These include:* X-ray photoelectron spectroscopy (XPS): Used to analyze the electronic structure and identify the oxidation states of titanium. [, ]* X-ray diffraction (XRD): Employed to determine the crystal structure and identify different phases of TiO. [, , , , , ]* Raman Spectroscopy: Used to study the vibrational modes of the Ti–O bond and analyze the effect of stoichiometry on these modes. []* Infrared (IR) Spectroscopy: Employed in matrix isolation studies to identify reaction intermediates and products formed during reactions involving TiO molecules. [, , , , ]* Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to study the optical properties and band gap of TiO. [, ]* Electron Paramagnetic Resonance (EPR): Used to investigate the presence and nature of unpaired electrons in TiO. []
Q4: How does the stoichiometry of titanium monoxide impact its properties?
A4: The stoichiometry of titanium monoxide, often denoted as TiOy, significantly affects its microstructure and properties. [] Variations in the oxygen content (y) lead to the formation of different phases with varying properties. [, ] For instance, the heat capacity of TiO differs between quenched disordered and annealed ordered states. [] Additionally, the valence electron density in titanium vacancies increases with decreasing oxygen content. []
Q5: Is titanium monoxide stable under ambient conditions?
A5: While titanium monoxide can be synthesized and exists as a distinct compound, it is prone to oxidation in air. Research has shown that carbon coating through techniques like laser-induced carbothermal reduction can significantly enhance its stability towards oxidation. [, ]
Q6: What factors influence the stability of titanium monoxide thin films?
A6: The stability of TiO thin films is influenced by factors like deposition temperature, oxygen flow rate during deposition, and the substrate material. For instance, crystalline TiO films can be achieved at low temperatures without annealing, and controlling oxygen flow can influence the oxidation state of titanium and film properties like band gap and electrical resistivity. []
Q7: Does titanium monoxide exhibit catalytic activity?
A7: Yes, titanium monoxide exhibits photocatalytic activity. Studies show that mixed SiO-TiO colloids prepared through laser ablation demonstrate enhanced photocatalytic activity compared to individual colloids, likely due to the presence of titanium silicide (TiSi2). [, ]
Q8: What are some potential applications of titanium monoxide?
A8: Titanium monoxide, with its unique properties, holds potential for various applications, including:* Diffusion Barriers: TiO thin films can act as diffusion barriers in microelectronic devices, preventing interdiffusion between different materials. []* Electromagnetic Interference (EMI) Shielding: TiO-based composite materials show promise in EMI shielding applications, particularly in the gigahertz and megahertz frequency ranges. []* Lithium-Ion Batteries: Functionalized titanium monoxide-based materials show potential for use in lithium-ion batteries, particularly in inhibiting dendrite growth and enhancing anode performance. []* Sonodynamic Therapy: Ultrafine titanium monoxide nanorods exhibit potential as effective sono-sensitizers for sonodynamic therapy, demonstrating enhanced reactive oxygen species generation and chemodynamic activity. []
Q9: How is computational chemistry used to study titanium monoxide?
A9: Computational methods like Density Functional Theory (DFT) are used to study TiO's electronic structure, stability of different phases, and predict the properties of new polymorphs. [, , ] These calculations provide insights into the material's electronic band structure, density of states, and bonding characteristics.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


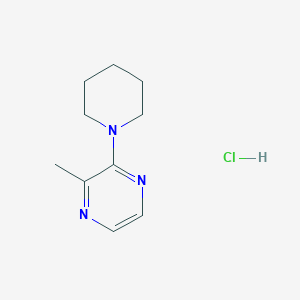

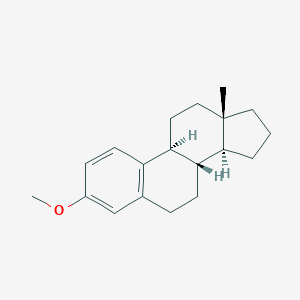



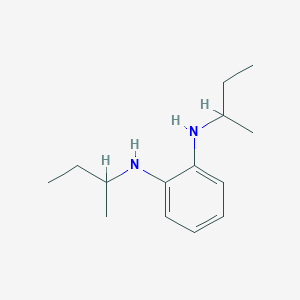
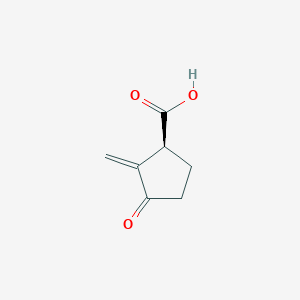
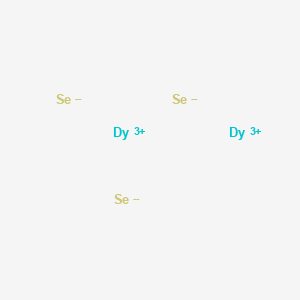
![2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol](/img/structure/B75963.png)
